

# 6-(2,2,2-Trifluoroethoxy)nicotinic acid melting point and boiling point

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## Compound of Interest

Compound Name: 6-(2,2,2-Trifluoroethoxy)nicotinic acid

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An In-Depth Technical Guide to the Physicochemical Characterization of **6-(2,2,2-Trifluoroethoxy)nicotinic Acid**

## Authored by: Gemini, Senior Application Scientist

### Introduction

**6-(2,2,2-Trifluoroethoxy)nicotinic acid**, a pyridinecarboxylic acid derivative, represents a class of compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoroethoxy group can substantially alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Accurate characterization of its fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable cornerstone for its synthesis, purification, formulation, and quality control.

This guide provides a detailed examination of the melting and boiling points of **6-(2,2,2-Trifluoroethoxy)nicotinic acid**. It offers not only the reported values but also delves into the experimental methodologies required for their verification, framed from the perspective of a senior application scientist. The protocols are presented with an emphasis on the underlying principles, ensuring that researchers can execute these determinations with a full understanding of the critical parameters that govern accuracy and reproducibility.

## Physicochemical Properties Summary

The fundamental physical constants for **6-(2,2,2-Trifluoroethoxy)nicotinic acid** (CAS No: 175204-90-7) are pivotal for its handling and application in a research environment. These values dictate storage conditions, purification strategies, and formulation approaches.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	221.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	174 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	274.7 ± 40.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White crystalline powder	<a href="#">[1]</a>
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	<a href="#">[1]</a> <a href="#">[2]</a>

## Part 1: Melting Point Determination

The melting point is one of the most critical indicators of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[\[4\]](#) Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[\[4\]](#)[\[5\]](#) Therefore, a narrow melting range (typically < 1°C) is a strong indicator of high purity.

### Experimental Value: 174 °C

### Methodology: Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a powdered solid in a research setting is the capillary method, often performed using a heated block apparatus (e.g., a Mel-Temp).

#### Causality and Experimental Choices:

- **Sample Preparation:** The sample must be thoroughly dried and finely powdered. Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat transfer within the capillary tube.

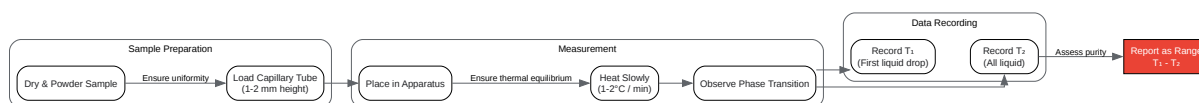
- **Packing the Capillary:** A small sample size (1-2 mm height) is crucial.<sup>[6]</sup> A larger sample will exhibit a significant temperature gradient, leading to a broad and inaccurate melting range.
- **Heating Rate:** The rate of temperature increase is the most critical parameter for accuracy. A rapid initial heating can be used to find an approximate range, but the final, precise determination must be performed with a slow heating rate (1-2°C per minute). This slow ramp ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the accurate observation of the phase transition.

### Step-by-Step Protocol:

- **Sample Preparation:** Place a small amount of **6-(2,2,2-Trifluoroethoxy)nicotinic acid** on a clean, dry watch glass. If necessary, crush the material into a fine powder using a spatula.<sup>[6]</sup>
- **Capillary Loading:** Invert a capillary tube (sealed at one end) and press the open end into the powder.<sup>[6]</sup> Tap the sealed end gently on a hard surface to pack the powder into the bottom of the tube. The final packed height should be approximately 1-2 mm.<sup>[6][7]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
- **Rapid Range Finding (Optional but Recommended):** Set a fast heating rate (e.g., 10-15°C/min) to quickly determine an approximate melting range.<sup>[5]</sup> This saves time during the precise measurement.
- **Precise Measurement:** Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Prepare a new capillary sample.
- **Data Acquisition:** Begin heating at a slow rate of 1-2°C per minute.
- **Record T<sub>1</sub>:** Note the temperature (T<sub>1</sub>) at which the first drop of liquid appears.
- **Record T<sub>2</sub>:** Note the temperature (T<sub>2</sub>) at which the last solid crystal melts completely.
- **Reporting:** The melting point is reported as the range T<sub>1</sub> – T<sub>2</sub>. For a pure sample, this range should be narrow.

- Validation: Perform the determination in triplicate to ensure reproducibility.

## Workflow Diagram: Melting Point Determination



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Caption: Workflow for accurate melting point determination using the capillary method.

## Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For solids with high melting points like **6-(2,2,2-Trifluoroethoxy)nicotinic acid**, experimental determination can be challenging due to potential decomposition at high temperatures. For this reason, boiling points for such compounds are often computationally predicted.

**Predicted Value:  $274.7 \pm 40.0$  °C**

### Methodology: Thiele Tube Method

For a practical, small-scale experimental verification of a boiling point, the Thiele tube method is highly effective and requires minimal material.[9]

### Causality and Experimental Choices:

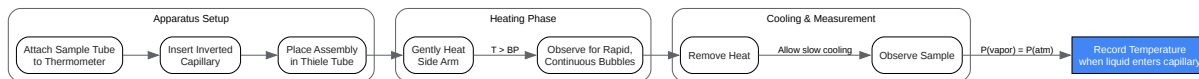
- Principle: The method relies on observing the point at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure. As the sample is heated, the air trapped in the capillary expands and escapes. When the sample reaches its boiling point, its vapor pressure is high enough to cause a rapid and continuous stream of bubbles to emerge.[8]

- **Cooling Phase:** The crucial measurement is taken during the cooling phase. As the temperature drops just below the boiling point, the vapor pressure inside the capillary becomes less than the atmospheric pressure, causing the liquid to be drawn back into the capillary tube.<sup>[9]</sup> This point provides a very accurate measurement of the boiling point.
- **Uniform Heating:** The Thiele tube is designed to create a convection current in the heating oil, ensuring uniform temperature distribution throughout the sample and thermometer.<sup>[9]</sup>

### Step-by-Step Protocol:

- **Apparatus Setup:** Attach a small test tube containing 0.5-1 mL of the sample to a thermometer using a rubber band or wire.
- **Capillary Insertion:** Place a melting point capillary tube, sealed at one end, into the sample tube with the open end down.<sup>[8][10]</sup>
- **Thiele Tube Assembly:** Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner or hot air gun.<sup>[9]</sup>
- **Observation (Heating):** Watch for a slow stream of bubbles to emerge from the inverted capillary. Continue heating gently until the bubbles become a rapid, continuous stream. This indicates the temperature is now above the boiling point.
- **Observation (Cooling):** Remove the heat source and allow the apparatus to cool slowly while stirring the oil via the convection current.
- **Record Boiling Point:** Carefully observe the sample. The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point.<sup>[9]</sup>
- **Validation:** For accuracy, the heating and cooling cycle can be repeated on the same sample.

### Workflow Diagram: Boiling Point Determination (Thiele Tube)



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Caption: Workflow for boiling point determination using the Thiele tube method.

## Conclusion

The accurate determination of the melting point (174 °C) and the understanding of the predicted boiling point (274.7 ± 40.0 °C) of **6-(2,2,2-Trifluoroethoxy)nicotinic acid** are fundamental to its application in scientific research and drug development. The melting point serves as a reliable and accessible benchmark for purity, while the boiling point informs decisions regarding purification and thermal stability. The methodologies detailed in this guide emphasize the principles of thermal equilibrium and vapor pressure, providing researchers with robust, validated protocols for the precise characterization of this and other novel chemical entities.

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